[Boranetriyltris(methylene)]tris[bromo(dimethyl)silane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Boranetriyltris(methylene)]tris[bromo(dimethyl)silane] is a chemical compound known for its unique structure and properties It is composed of a boron atom bonded to three methylene groups, each of which is further bonded to a bromo(dimethyl)silane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Boranetriyltris(methylene)]tris[bromo(dimethyl)silane] typically involves the reaction of boron-containing precursors with silane reagents under controlled conditions. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the product. Commonly, the reactions are carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of [Boranetriyltris(methylene)]tris[bromo(dimethyl)silane] may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[Boranetriyltris(methylene)]tris[bromo(dimethyl)silane] can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The methylene groups can participate in addition reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of [Boranetriyltris(methylene)]tris[bromo(dimethyl)silane] include halogenating agents, reducing agents, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of [Boranetriyltris(methylene)]tris[bromo(dimethyl)silane] depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized silanes, while oxidation reactions may produce silanol derivatives.
Scientific Research Applications
[Boranetriyltris(methylene)]tris[bromo(dimethyl)silane] has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound can be used in the development of novel biomaterials and as a reagent in biochemical assays.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [Boranetriyltris(methylene)]tris[bromo(dimethyl)silane] involves its interaction with specific molecular targets. The compound can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved in its mechanism of action include coordination with metal centers and participation in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
- [Boranetriyltris(methylene)]tris[chloro(dimethyl)silane]
- [Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane]
- [Boranetriyltris(methylene)]tris[iodo(dimethyl)silane]
Uniqueness
[Boranetriyltris(methylene)]tris[bromo(dimethyl)silane] is unique due to the presence of bromo groups, which impart distinct reactivity compared to its chloro, fluoro, and iodo analogs. This makes it particularly useful in specific synthetic applications where the bromo functionality is advantageous.
Properties
CAS No. |
62497-94-3 |
---|---|
Molecular Formula |
C9H24BBr3Si3 |
Molecular Weight |
467.07 g/mol |
IUPAC Name |
bis[[bromo(dimethyl)silyl]methyl]boranylmethyl-bromo-dimethylsilane |
InChI |
InChI=1S/C9H24BBr3Si3/c1-14(2,11)7-10(8-15(3,4)12)9-16(5,6)13/h7-9H2,1-6H3 |
InChI Key |
MQZRFJRYEUGHBF-UHFFFAOYSA-N |
Canonical SMILES |
B(C[Si](C)(C)Br)(C[Si](C)(C)Br)C[Si](C)(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.